zooxanthellatoxin A
Description
Discovery and Taxonomic Context of Zooxanthellatoxin A
This compound emerged from systematic investigations of symbiotic marine algae, specifically isolated from dinoflagellates belonging to the genus Symbiodinium. The taxonomic positioning of the source organism places it within the family Symbiodiniaceae, representing one of the most ecologically significant groups of marine microorganisms. Symbiodinium species function as endosymbiotic partners with diverse marine invertebrates, including corals, jellyfish, and various other cnidarians.
The discovery process involved the cultivation and extraction of specific Symbiodinium strains, with this compound being identified as a novel polyhydroxypolyene compound exhibiting distinctive vasoconstrictive properties. The compound's isolation required sophisticated separation techniques due to its complex molecular structure and the presence of numerous related metabolites within the dinoflagellate extracts. The source organism, characterized as a symbiotic marine alga of the Symbiodinium genus, demonstrates the intricate relationship between taxonomic classification and secondary metabolite production patterns observed in marine dinoflagellates.
Research investigations established that this compound originates from free-living cultures of Symbiodinium species, indicating that the compound's biosynthesis occurs independently of the symbiotic relationship with host organisms. This finding proved significant for understanding the metabolic capabilities of these dinoflagellates and their potential for producing bioactive compounds under laboratory conditions.
Historical Progression of Zooxanthellatoxin Research
The historical development of zooxanthellatoxin research began in the early 1990s with initial isolation and characterization studies that established the foundation for subsequent investigations. The seminal publication in the Journal of the American Chemical Society in 1995 marked a pivotal moment in the field, presenting the first comprehensive structural analysis of this compound. This publication established the compound's novel 62-membered lactone structure, representing an unprecedented molecular architecture among marine natural products.
Following the initial discovery, research efforts expanded to include the identification of related compounds, notably zooxanthellatoxin B, which shares structural similarities while exhibiting distinct biological activities. The progression of research revealed that these compounds constitute a family of related metabolites, each characterized by unique structural features and biological properties. Systematic investigations throughout the 1990s and early 2000s established comprehensive structure-activity relationships and mechanistic studies.
The development of advanced analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, facilitated detailed structural elucidation and confirmation of the proposed molecular structures. These technological advances enabled researchers to establish absolute configurations and stereochemical arrangements, providing essential information for understanding the compounds' biological activities and potential synthetic approaches.
Collaborative research efforts between natural products chemists and pharmacologists expanded the understanding of this compound's biological mechanisms, leading to detailed studies of its effects on various biological systems. These investigations established the compound's role as a research tool for studying calcium channel function and cellular signaling pathways.
Classification Among Marine Dinoflagellate Secondary Metabolites
This compound occupies a distinctive position within the classification system of marine dinoflagellate secondary metabolites, representing a unique structural class characterized by its macrocyclic lactone architecture. The compound belongs to the broader category of polyketide-derived natural products, specifically classified as a polyhydroxypolyene macrolide with a 62-membered ring system.
Comparative structural analysis reveals that this compound differs significantly from other well-characterized dinoflagellate toxins, such as palytoxin and maitotoxin, through its higher content of olefinic carbons and reduced number of ethereal rings. This structural distinction places the compound in a separate subcategory of marine dinoflagellate metabolites, highlighting the chemical diversity within this taxonomic group.
The classification system recognizes this compound as part of a novel family of large polyhydroxy metabolites specifically associated with Symbiodinium species. This classification reflects both the compound's unique structural features and its taxonomic origin, establishing it as a chemotaxonomic marker for certain dinoflagellate lineages. The compound's molecular weight of approximately 2900 daltons positions it among the larger naturally occurring marine metabolites.
Within the broader context of lactone-containing natural products, this compound represents an exceptional example of macrocyclic lactone architecture, with its 62-membered ring system being among the largest reported for this class of compounds. The classification acknowledges the compound's significance as both a structural novelty and a biologically active marine natural product.
| Classification Category | This compound Characteristics |
|---|---|
| Chemical Class | Polyhydroxypolyene Macrolide |
| Ring Size | 62-membered Lactone |
| Molecular Weight | Approximately 2900 Da |
| Source Organism | Symbiodinium species |
| Structural Features | Multiple Olefinic Carbons, Reduced Ethereal Rings |
| Taxonomic Specificity | Dinoflagellate-derived |
Significance in Marine Natural Products Chemistry
The significance of this compound within marine natural products chemistry extends beyond its novel structural characteristics to encompass its contributions to understanding dinoflagellate secondary metabolism and marine chemical ecology. The compound's discovery established new paradigms for investigating symbiotic marine microorganisms as sources of bioactive natural products, demonstrating that endosymbiotic dinoflagellates possess sophisticated biosynthetic capabilities.
From a structural perspective, this compound represents a landmark achievement in natural products chemistry due to its unprecedented 62-membered lactone architecture. This structural feature challenged existing understanding of macrocyclic natural product biosynthesis and prompted investigations into the enzymatic mechanisms responsible for such large ring formation. The compound's complex stereochemistry and multiple functional groups provided valuable insights into the biosynthetic capabilities of marine dinoflagellates.
The compound's biological activity profile, particularly its potent vasoconstrictive properties, established its importance as a pharmacological research tool. These activities provided researchers with new molecular probes for investigating calcium channel function and vascular smooth muscle physiology, contributing to broader understanding of cellular signaling mechanisms. The specificity of this compound's biological effects made it valuable for mechanistic studies of platelet aggregation and vascular contractility.
Research applications of this compound extended to studies of marine chemical ecology, where the compound served as a model for understanding the role of secondary metabolites in symbiotic relationships. The production of such complex bioactive compounds by endosymbiotic dinoflagellates raised important questions about their ecological functions and potential defensive roles within coral reef ecosystems.
The synthetic challenges posed by this compound's structure stimulated developments in macrocyclic synthesis methodology, contributing to advances in total synthesis strategies for complex natural products. These synthetic efforts not only aimed to produce the natural product itself but also generated valuable insights into structure-activity relationships and potential therapeutic applications.
| Research Domain | Contribution of this compound |
|---|---|
| Structural Chemistry | Novel 62-membered Lactone Architecture |
| Pharmacology | Calcium Channel Research Tool |
| Chemical Ecology | Symbiotic Relationship Studies |
| Synthetic Chemistry | Macrocyclic Synthesis Methodology |
| Marine Biology | Dinoflagellate Secondary Metabolism |
| Natural Products | Taxonomic Marker Compound |
The compound's significance in marine natural products chemistry continues to influence contemporary research directions, particularly in the areas of marine chemical ecology and bioactive compound discovery from symbiotic microorganisms. This compound established the foundation for subsequent investigations of Symbiodinium secondary metabolites, leading to the discovery of related compounds and expanding understanding of dinoflagellate chemical diversity.
Properties
CAS No. |
146240-37-1 |
|---|---|
Molecular Formula |
C46H32F5NO8 |
Synonyms |
zooxanthellatoxin A |
Origin of Product |
United States |
Scientific Research Applications
Marine Biology and Ecology
Coral Symbiosis and Bleaching
Zooxanthellatoxin A plays a significant role in the symbiotic relationship between corals and their algal partners. It is hypothesized that these toxins may influence coral health and resilience to environmental stressors such as temperature fluctuations. Studies indicate that this compound can open calcium channels in coral cells, potentially affecting cellular processes during stress events like bleaching . The presence of this toxin may also modulate the dynamics of zooxanthellae populations, impacting coral reef ecosystems' biodiversity and functionality .
Impact on Coral Health
Research has shown that exposure to environmental stressors can lead to the release of zooxanthellae from corals, a process known as bleaching. The presence of this compound has been linked to increased susceptibility to viral infections in corals, further complicating their health status during bleaching events . This highlights the importance of understanding how such toxins interact with both coral hosts and their symbiotic algae.
Pharmacological Potential
Bioactive Properties
this compound exhibits bioactive properties that may have therapeutic implications. It has been identified as a calcium channel opener, which could be beneficial in understanding mechanisms related to muscle contraction and neuronal signaling in mammals . The exploration of this compound's effects on mammalian tissues suggests potential applications in developing new pharmacological agents targeting calcium signaling pathways.
Case Studies on Therapeutic Applications
Several studies have investigated the potential of compounds derived from marine organisms, including those containing this compound, for anticancer therapies. For instance, bioactive compounds from corals have demonstrated anti-inflammatory and anticancer properties that could be harnessed for drug development . The exploration of these compounds is part of a broader bioprospecting effort aimed at discovering novel therapeutic agents from marine biodiversity.
Environmental Monitoring and Protection
Indicators of Ecosystem Health
The presence and concentration of this compound in marine environments can serve as indicators of ecosystem health. Monitoring its levels can provide insights into the impacts of pollution and climate change on coral reefs. For example, increased concentrations of certain toxins have been correlated with stress conditions experienced by corals due to environmental changes .
Mitigating Coral Bleaching Events
Understanding the role of this compound in coral bleaching can inform conservation strategies aimed at mitigating the effects of climate change on coral reefs. By identifying how these toxins influence coral resilience, researchers can develop targeted interventions to enhance coral health and survival under changing environmental conditions .
Data Table: Summary of Research Findings on this compound
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
2.1 Structural and Functional Comparison
The following table summarizes key features of ZT-A and related compounds:
2.2 Key Findings and Distinctions
Zooxanthellamides (ZADs) :
ZADs share a macrocyclic lactone backbone with ZT-A but feature expanded ring systems (≥40-membered) and additional hydroxylation patterns. These structural modifications correlate with ZADs' significantly stronger vasoconstrictive activity compared to ZT-A, as demonstrated in rat aortic ring assays . The larger lactone ring may enhance target binding affinity, though exact molecular targets remain uncharacterized.- Amphidinolides: Unlike ZT-A’s calcium modulation, amphidinolides exhibit pronounced cytotoxicity via microtubule disruption or mitochondrial apoptosis. For example, amphidinolide T2 shows IC₅₀ values of 0.3 nM against human leukemia cells, surpassing ZT-A’s bioactivity in therapeutic contexts . Their smaller macrolactone rings (19–28 members) and epoxide groups contribute to membrane permeability and target selectivity.
Massadine : A structural outlier, massadine belongs to the alkaloid class and lacks a macrolide scaffold. However, it shares functional overlap with ZT-A in Ca²⁺-signal modulation. Its mechanism involves blocking geranylgeranyltransferase I (GGTase I), an enzyme critical for protein prenylation and cancer cell survival .
Q & A
Basic Research Questions
Q. What are the primary methods for isolating zooxanthellatoxin A from marine organisms, and how can researchers optimize extraction yields?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like HPLC or flash chromatography. Yield optimization requires testing variables such as solvent polarity, temperature, and extraction time. For reproducibility, document solvent ratios and column specifications (e.g., C18 stationary phase) .
Q. How is the structural elucidation of this compound validated, and what spectroscopic techniques are critical for this process?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) and High-Resolution Mass Spectrometry (HR-MS) are essential. Validate results by cross-referencing with published data or synthesizing derivatives for comparative analysis. Ensure purity via HPLC (>95%) before spectroscopic characterization .
Q. What model systems are commonly used to study the biological activity of this compound, and how should experimental controls be designed?
- Methodological Answer : Marine invertebrate models (e.g., coral symbionts) and mammalian cell lines (e.g., HEK293) are standard. Controls must include toxin-free solvent controls, positive controls (e.g., known ion channel modulators), and dose-response assays to rule off-target effects. Replicate experiments ≥3 times to ensure statistical validity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity levels of this compound across different studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or organism-specific sensitivities. Standardize protocols using guidelines like OECD TG 203 for aquatic toxicity testing. Perform meta-analyses to identify confounding variables and validate findings via inter-laboratory comparisons .
Q. What strategies are effective for synthesizing this compound analogs to study structure-activity relationships (SAR)?
- Methodological Answer : Use modular synthesis approaches, focusing on modifying the polyether ladder framework. Employ computational tools (e.g., molecular docking) to predict binding affinities before synthesis. Characterize analogs via LC-MS and NMR, and test biological activity in parallel with the parent compound .
Q. How should researchers design experiments to investigate the ecological impact of this compound on coral-algal symbiosis?
- Methodological Answer : Conduct controlled mesocosm experiments exposing corals to environmentally relevant toxin concentrations. Monitor symbiont density (via chlorophyll quantification), photosynthetic efficiency (PAM fluorometry), and host stress biomarkers (e.g., heat shock proteins). Include long-term exposure groups (≥30 days) to assess chronic effects .
Q. What analytical challenges arise in quantifying this compound in complex environmental samples, and how can they be mitigated?
- Methodological Answer : Matrix interference from organic matter can suppress ionization in LC-MS. Use solid-phase extraction (SPE) for sample cleanup and isotope-labeled internal standards (e.g., deuterated analogs) for quantification. Validate methods via spike-recovery tests (85–115% recovery acceptable) .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in this compound bioactivity assays?
- Methodological Answer : Adopt FAIR data principles: publish raw datasets (e.g., dose-response curves) in repositories like Zenodo. Detail assay conditions (e.g., cell passage number, incubation time) in supplementary materials. Use statistical tools like Grubbs’ test to identify outliers .
Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer : Fit data to sigmoidal dose-response curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC50/LC50 values with 95% confidence intervals. For non-normal distributions, apply non-parametric tests (e.g., Kruskal-Wallis) .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
